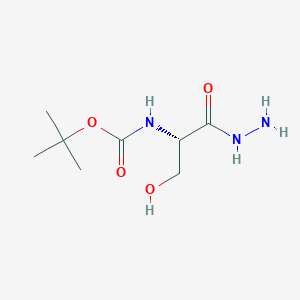
(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
Vue d'ensemble
Description
(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid, also known as leucine is a non-polar, essential amino acid that is vital for protein synthesis in humans. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine has been the focus of extensive scientific research due to its role in protein synthesis, muscle growth, and energy production.
Mécanisme D'action
Leucine stimulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a protein kinase that regulates cell growth, proliferation, and survival. Leucine activates mTOR by increasing the availability of intracellular amino acids, which in turn stimulates protein synthesis. Leucine also enhances insulin signaling by activating the insulin receptor substrate (IRS) and phosphatidylinositol 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
Leucine has numerous biochemical and physiological effects on the body. It is essential for protein synthesis, muscle growth, and energy production. Leucine also plays a role in glucose homeostasis, insulin sensitivity, and lipid metabolism. It has been shown to reduce muscle protein breakdown, increase muscle protein synthesis, and improve muscle function. Leucine supplementation has also been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Leucine is a widely studied amino acid that has numerous advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established role in protein synthesis and muscle growth. However, (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid has limitations for lab experiments. It is a non-polar amino acid that is difficult to solubilize in water, which can make it challenging to administer in certain experimental settings. Leucine also has a relatively short half-life, which can limit its effectiveness in certain experimental designs.
Orientations Futures
There are numerous future directions for research on (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid. One area of interest is the role of (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid in aging and age-related muscle wasting disorders. Studies have shown that (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid supplementation can improve muscle function and reduce muscle wasting in older adults. Another area of interest is the potential therapeutic applications of (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid in metabolic disorders such as type 2 diabetes and obesity. Leucine supplementation has been shown to improve glucose homeostasis and insulin sensitivity, which could have implications for the treatment of these disorders. Additionally, there is interest in the development of novel (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid analogs that could have improved solubility and bioavailability for use in experimental settings.
Applications De Recherche Scientifique
Leucine has been extensively studied for its role in protein synthesis, muscle growth, and energy production. It has been shown to stimulate protein synthesis in skeletal muscle, increase muscle mass, and improve muscle function in both healthy individuals and those with muscle wasting disorders. Leucine supplementation has also been shown to improve glucose homeostasis, enhance insulin sensitivity, and reduce the risk of type 2 diabetes.
Propriétés
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZMLDKOPZADGZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285054 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid | |
CAS RN |
33019-84-0 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)

![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)





![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)

